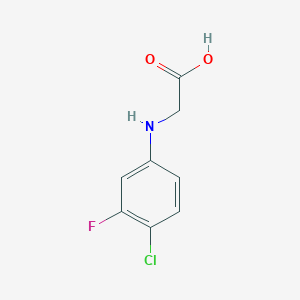

2-((4-Chloro-3-fluorophenyl)amino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

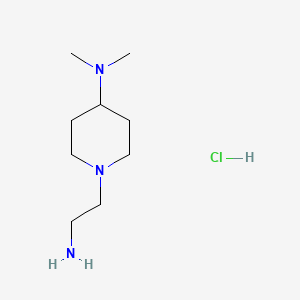

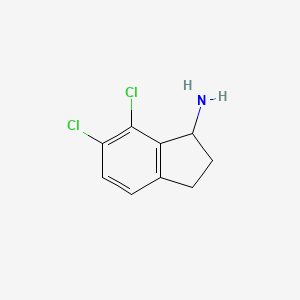

El ácido 2-((4-cloro-3-fluorofenil)amino)acético es un compuesto orgánico que presenta un anillo fenilo sustituido con cloro y flúor unido a una unidad de ácido aminoacético.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 2-((4-cloro-3-fluorofenil)amino)acético típicamente implica la reacción de 4-cloro-3-fluoroanilina con ácido cloroacético en condiciones básicas. La reacción procede a través de una sustitución nucleofílica, donde el grupo amino de la anilina ataca al carbono del ácido cloroacético, desplazando al ion cloruro.

Métodos de producción industrial: En un entorno industrial, la síntesis puede ampliarse utilizando condiciones de reacción similares pero con parámetros optimizados para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y seguridad del proceso de producción.

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo amino, lo que lleva a la formación de derivados nitroso o nitro.

Reducción: Las reacciones de reducción pueden convertir los derivados nitro de nuevo a la forma amino.

Sustitución: El anillo aromático puede participar en reacciones de sustitución electrófila, como la halogenación o la nitración, debido a la presencia de grupos que retiran electrones.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidrogenación catalítica.

Sustitución: Los reactivos como el bromo o el ácido nítrico se utilizan para la halogenación y la nitración, respectivamente.

Principales productos:

Oxidación: Formación de derivados nitroso o nitro.

Reducción: Regeneración del grupo amino.

Sustitución: Compuestos aromáticos halogenados o nitrados.

4. Aplicaciones en investigación científica

El ácido 2-((4-cloro-3-fluorofenil)amino)acético tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: El compuesto se puede utilizar en el estudio de las interacciones enzimáticas y como un posible inhibidor en ensayos bioquímicos.

Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales con propiedades específicas.

Aplicaciones Científicas De Investigación

2-((4-Chloro-3-fluorophenyl)amino)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

El mecanismo de acción del ácido 2-((4-cloro-3-fluorofenil)amino)acético implica su interacción con dianas moleculares específicas, como enzimas o receptores. La presencia de los grupos cloro y flúor puede mejorar su afinidad de unión y especificidad. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o a los sitios alostéricos, modulando así las vías bioquímicas involucradas.

Compuestos similares:

- Ácido 2-cloro-6-fluorofenilacético

- Ácido 2-fluorofenilacético

- Ácido 3-cloro-4-fluorofenilacético

Comparación: El ácido 2-((4-cloro-3-fluorofenil)amino)acético es único debido a la presencia de ambos sustituyentes cloro y flúor en el anillo fenilo, lo que puede influir significativamente en su reactividad química y actividad biológica. En comparación con compuestos similares, puede exhibir diferentes propiedades farmacocinéticas y farmacodinámicas, lo que lo convierte en un compuesto valioso para aplicaciones específicas en química medicinal y ciencia de materiales.

Comparación Con Compuestos Similares

- 2-Chloro-6-fluorophenylacetic acid

- 2-Fluorophenylacetic acid

- 3-Chloro-4-fluorophenylacetic acid

Comparison: 2-((4-Chloro-3-fluorophenyl)amino)acetic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Propiedades

Fórmula molecular |

C8H7ClFNO2 |

|---|---|

Peso molecular |

203.60 g/mol |

Nombre IUPAC |

2-(4-chloro-3-fluoroanilino)acetic acid |

InChI |

InChI=1S/C8H7ClFNO2/c9-6-2-1-5(3-7(6)10)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |

Clave InChI |

PSSNPSGGLYDYNJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1NCC(=O)O)F)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11897457.png)

![2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B11897490.png)

![3-Azaspiro[5.5]undecan-3-amine hydrochloride](/img/structure/B11897521.png)

![1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-](/img/structure/B11897537.png)